molecular formula C5H3N3O2 B1359092 5-Nitro-1H-pyrrole-2-carbonitrile CAS No. 67903-53-1

5-Nitro-1H-pyrrole-2-carbonitrile

Cat. No.: B1359092
CAS No.: 67903-53-1
M. Wt: 137.1 g/mol
InChI Key: ZVVCRSWBCOBPKF-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrole-2-carbonitrile: is an organic compound with the molecular formula C5H3N3O2. It appears as a yellow crystalline or powdery substance and is known for its stability under standard temperature and pressure conditions. it is sensitive to light and heat. This compound has limited solubility in water but is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 5-Nitro-1H-pyrrole-2-carbonitrile:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-1H-pyrrole-2-carbonitrile.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-pyrrole-2-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound useful in antimicrobial and anticancer therapies .

Comparison with Similar Compounds

    5-Nitroindole: Similar in structure but with an indole ring instead of a pyrrole ring.

    5-Nitroimidazole: Contains an imidazole ring and is known for its antimicrobial properties.

    5-Nitrobenzimidazole: Another similar compound with a benzimidazole ring, used in various pharmaceutical applications.

Uniqueness: 5-Nitro-1H-pyrrole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group and a nitrile group on a pyrrole ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

5-nitro-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVCRSWBCOBPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614258
Record name 5-Nitro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67903-53-1
Record name 5-Nitro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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